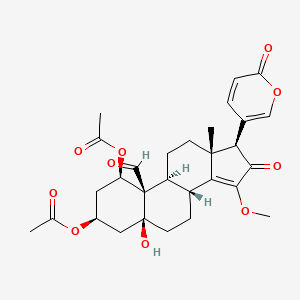
Abyssinol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abyssinol C is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is part of a class of compounds known as isocoumarins, which are characterized by their fused benzene and lactone rings. This compound has garnered interest due to its potential biological activities and its role in natural product chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abyssinol C typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the isocoumarin core. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or large-scale synthesis using optimized reaction conditions. The extraction process includes isolating the compound from plant materials using solvents and purification techniques such as chromatography. For synthetic production, scalable methods are developed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Abyssinol C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Abyssinol C has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying isocoumarin chemistry and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of natural product-based pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of Abyssinol C involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting the growth of pathogens.
Comparison with Similar Compounds
Abyssinol C can be compared with other similar compounds, such as:
Isocoumarins: Other members of the isocoumarin family, which share the fused benzene and lactone ring structure.
Flavonoids: Compounds with similar antioxidant and anti-inflammatory properties but different structural features.
Coumarins: Compounds with a similar lactone ring but different substitution patterns.
Uniqueness: this compound is unique due to its specific chemical structure and the combination of biological activities it exhibits
Properties
CAS No. |
96819-79-3 |
|---|---|
Molecular Formula |
C29H34O10 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
[(1R,3S,5S,8R,9S,10R,13R,17S)-1-acetyloxy-10-formyl-5-hydroxy-15-methoxy-13-methyl-16-oxo-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H34O10/c1-15(31)38-18-11-21(39-16(2)32)29(14-30)20-8-9-27(3)23(17-5-6-22(33)37-13-17)25(34)26(36-4)24(27)19(20)7-10-28(29,35)12-18/h5-6,13-14,18-21,23,35H,7-12H2,1-4H3/t18-,19+,20-,21+,23-,27+,28-,29-/m0/s1 |
InChI Key |
ZHJLYWYOQBYSDP-NMWNSSENSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]([C@@]2([C@H]3CC[C@@]4([C@H](C(=O)C(=C4[C@@H]3CC[C@@]2(C1)O)OC)C5=COC(=O)C=C5)C)C=O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(C(=O)C(=C4C3CCC2(C1)O)OC)C5=COC(=O)C=C5)C)C=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















